4-bromo-N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-(3-ETHYL-5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromine atom, an ethyl group, a fluorophenyl group, and a sulfanylideneimidazolidinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(3-ETHYL-5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Imidazolidinone Core: This step involves the reaction of ethylamine with a suitable carbonyl compound to form the imidazolidinone ring.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a fluorophenyl halide reacts with the imidazolidinone intermediate.
Carbamoylation: The final step involves the addition of the carbamoyl group, which can be achieved using a carbamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(3-ETHYL-5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-BROMO-N-(3-ETHYL-5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(3-ETHYL-5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N-(3-ETHYL-5-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE
- 4-BROMO-N-(3-ETHYL-5-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE
Uniqueness
The uniqueness of 4-BROMO-N-(3-ETHYL-5-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C20H18BrFN4O3S |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
4-bromo-N-[3-ethyl-5-[2-(2-fluoroanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
InChI |
InChI=1S/C20H18BrFN4O3S/c1-2-25-19(29)16(11-17(27)23-15-6-4-3-5-14(15)22)26(20(25)30)24-18(28)12-7-9-13(21)10-8-12/h3-10,16H,2,11H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
CTLVSUMRHIWIIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.